6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the class of dihydroquinoxalinones, which are characterized by a fused bicyclic structure containing both a quinoxaline and a ketone. This compound is notable for its potential biological activities, including antibacterial and anticancer properties. The presence of methoxy and methyl substituents at specific positions on the quinoxaline ring enhances its reactivity and biological activity.
The compound can be synthesized through various chemical methods, primarily involving the condensation of aniline derivatives with glyoxal or its equivalents. It falls under the category of heterocyclic compounds, specifically within the broader classification of nitrogen-containing heterocycles. Its molecular formula is , with a molecular weight of 192.21 g/mol.
The synthesis of 6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves:
The molecular structure of 6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one features:
6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can participate in various chemical reactions:
The reactions typically require careful control of conditions to prevent degradation or unwanted side reactions. Techniques such as thin-layer chromatography are used to monitor reaction progress .
The mechanism of action for 6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets in biological systems:
The precise pathways depend on the structural characteristics of the compound and its interactions with target molecules .
Comprehensive spectroscopic data (NMR, MS) confirm the structure and purity of synthesized compounds .
6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific applications:
This compound represents a valuable scaffold in drug discovery efforts aimed at developing new therapeutics targeting various diseases .
Scaffold hopping has emerged as a pivotal strategy for optimizing the drug-like properties and bioactivity of quinoxalinone-based compounds. This approach replaces core structural elements while preserving key pharmacophores. In the context of 6-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, researchers have successfully applied scaffold hopping by transitioning from N-aryl-1,2,3,4-tetrahydroquinoline precursors to the 3,4-dihydroquinoxalin-2(1H)-one system. This shift was driven by the need to enhance tubulin polymerization inhibition—a mechanism critical for antitumor activity. The quinoxalinone scaffold demonstrated superior binding affinity to the colchicine site of tubulin compared to earlier tetrahydroquinoline leads, attributed to improved planar conformation and hydrogen-bonding capacity of the lactam moiety. Structural analyses confirmed that the dihydroquinoxalinone core enables optimal π-π stacking with tubulin’s hydrophobic residues, translating to sub-nanomolar GI50 values in cellular assays [1] [4].
Table 1: Impact of Scaffold Hopping on Antitumor Activity
Original Scaffold | Optimized Scaffold | Cellular GI50 (nM) | Tubulin Inhibition IC50 (μM) |
---|---|---|---|
N-Aryl-tetrahydroquinoline | 4-(Quinazolin-4-yl)-dihydroquinoxalinone | 1.5–18 | 0.93–1.0 |
N-Aryl-tetrahydroquinoline | 6-Methoxy-4-methyl-dihydroquinoxalinone | 4.6–9.6 | 0.89 |
The construction of the dihydroquinoxalin-2(1H)-one lactam ring employs phase-transfer catalysis (PTC) to achieve high-yielding, stereoselective cyclization. While classical methods require stoichiometric bases and elevated temperatures, modern PTC protocols use quaternary ammonium salts (e.g., benzyltriethylammonium chloride) under biphasic conditions (toluene/50% NaOH). This facilitates the nucleophilic attack of the aniline nitrogen on electrophilic carbonyls—such as α-haloesters or α-ketoesters—at ambient temperatures. For 6-methoxy-4-methyl derivatives, cyclization of N-(2-amino-5-methoxyphenyl)-2-bromopropanamide using PTC achieves yields >85% while minimizing racemization. The methoxy group’s positioning (ortho to the reaction center) necessitates mild conditions to prevent demethylation, making PTC ideal for preserving regiochemical integrity [2] [3].
Intramolecular cyclization represents the pivotal step in assembling the bicyclic framework of 6-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. Key parameters include:
Table 2: Optimization of Cyclization Conditions
Catalyst/Additive | Solvent | Temperature | Time | Yield (%) |
---|---|---|---|---|
K2CO3 | DMF | 80°C | 12 h | 65 |
K2CO3 | DMF | 120°C (MW) | 20 min | 92 |
H2SO4 | i-PrOH | 100°C | 4 h | 78 |
The N1-H and C3-H sites of 6-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one exhibit distinct reactivities enabling regioselective derivatization:
The methoxy group’s placement significantly alters electronic density and regioselectivity:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1